1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound. It is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with a fluorobenzene derivative, sequential halogenation reactions can introduce bromine, chlorine, and trifluoromethoxy groups under controlled conditions. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and trifluoromethoxy reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine) can be replaced by nucleophiles such as amines or alkoxides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Aminated or Alkoxylated Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the halogen and trifluoromethoxy groups facilitate the displacement of halogen atoms by nucleophiles. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing and reactive in certain reactions.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of halogen and trifluoromethoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields.
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-6(14-7(11,12)13)4(9)2-5(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSISFPETIQEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.